Hydrogen-Bond Donor Count: Zero vs. Two in Unsubstituted Analog
2,2'-Dithiobis(N,N-diphenylbenzamide) has zero hydrogen-bond donor (HBD) groups, whereas the unsubstituted 2,2'-dithiobisbenzamide (CAS 2527-57-3) contains two HBD groups from the primary amide NH2 [1]. In drug-design guidelines, each HBD reduces passive permeability by approximately 0.5–1 log unit and increases aqueous solubility by roughly the same magnitude [2]. This structural difference therefore predicts superior membrane permeability and lower aqueous solubility for the target compound relative to the unsubstituted analog.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 0 |
| Comparator Or Baseline | 2,2'-Dithiobisbenzamide (CAS 2527-57-3): 2 |
| Quantified Difference | Target HBD = 0 vs. comparator HBD = 2 |
| Conditions | In-silico property calculation (Chem960); Lipinski rule-of-five framework |
Why This Matters
Lower HBD count favors membrane permeation and oral bioavailability, a critical consideration when selecting a lead compound for antithrombotic or CNS-targeted programs.
- [1] Chem960. 2,2'-Dithiobis(N,N-diphenylbenzamide) – calculated properties. https://m.chem960.com/78010-10-3 (accessed 2026-04-27). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
